molecular formula C10H10N2O2 B14620294 (2,5-Dimethyl-3-nitrophenyl)acetonitrile CAS No. 57411-95-7

(2,5-Dimethyl-3-nitrophenyl)acetonitrile

Cat. No.: B14620294
CAS No.: 57411-95-7
M. Wt: 190.20 g/mol
InChI Key: ONEKRZQNJHXOGV-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-3-nitrophenyl)acetonitrile is a nitrile derivative featuring a substituted benzene ring with methyl groups at the 2- and 5-positions, a nitro group at the 3-position, and an acetonitrile moiety (-CH₂CN) as the side chain. Its molecular formula is C₁₀H₁₀N₂O₂ (molecular weight: 178.19 g/mol). Nitriles of this type are commonly employed as intermediates in pharmaceutical synthesis, agrochemical development, and materials science due to their versatility in nucleophilic addition and cyclization reactions .

Properties

CAS No.

57411-95-7

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(2,5-dimethyl-3-nitrophenyl)acetonitrile

InChI

InChI=1S/C10H10N2O2/c1-7-5-9(3-4-11)8(2)10(6-7)12(13)14/h5-6H,3H2,1-2H3

InChI Key

ONEKRZQNJHXOGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-3-nitrophenyl)acetonitrile typically involves the nitration of 2,5-dimethylphenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of (2,5-Dimethyl-3-nitrophenyl)acetonitrile may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethyl-3-nitrophenyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or iron with hydrochloric acid.

    Substitution: Amines or alcohols under basic or acidic conditions.

Major Products:

    Reduction: (2,5-Dimethyl-3-aminophenyl)acetonitrile.

    Substitution: Amides or esters derived from the nucleophilic substitution of the nitrile group.

Scientific Research Applications

Chemistry: (2,5-Dimethyl-3-nitrophenyl)acetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for the construction of more complex molecules .

Biology and Medicine: In biological research, derivatives of (2,5-Dimethyl-3-nitrophenyl)acetonitrile may be investigated for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitro group can influence the compound’s interaction with biological targets .

Industry: In the industrial sector, (2,5-Dimethyl-3-nitrophenyl)acetonitrile can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties allow for its incorporation into various industrial processes .

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-3-nitrophenyl)acetonitrile depends on its specific application. In chemical reactions, the nitrile and nitro groups play crucial roles in determining the compound’s reactivity and interaction with other molecules. For example, in reduction reactions, the nitro group undergoes electron transfer processes that lead to its conversion to an amino group .

Comparison with Similar Compounds

Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The nitro group in (2,5-Dimethyl-3-nitrophenyl)acetonitrile strongly deactivates the aromatic ring, directing electrophilic substitution to meta positions. In contrast, the dichloro substituents in 2-(2,5-Dichlorophenyl)acetonitrile create a more electrophilic nitrile carbon, enhancing reactivity in nucleophilic additions .
  • Electron-Donating Groups (EDGs): The methoxy groups in 2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile donate electron density, partially counteracting the nitro group’s deactivation. This balance may improve solubility in polar solvents compared to the target compound .

Research Findings and Implications

Recent studies emphasize the role of substituent positioning in nitrile reactivity. For example:

  • Nitro Group Orientation: In 2-(3,5-Dimethoxy-2-nitrophenyl)acetonitrile, the nitro group’s ortho position relative to the nitrile enhances intramolecular charge transfer, a property leveraged in fluorescence-based sensors .
  • Metabolic Stability: Fluorinated derivatives (e.g., 4-Amino-2-(trifluoromethyl)benzonitrile) exhibit increased metabolic stability compared to non-fluorinated analogs, highlighting their pharmaceutical relevance .

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